4-Phenylmorpholine-2,6-dione
Overview
Description
4-Phenylmorpholine-2,6-dione is an organic compound with the molecular formula C10H9NO3 . It is also known as PMDP or phenylmaleimide.
Synthesis Analysis
There are three synthesis methods for this compound . One method involves the reaction of acetic anhydride at 90 degrees Celsius for 0.25 hours .Molecular Structure Analysis
The this compound molecule contains a total of 24 bonds. There are 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.18 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Oxidation Reactions
4-Phenylmorpholine-2,6-dione derivatives have been utilized as effective oxidizing agents in various chemical reactions. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is used for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, offering moderate to good yields at room temperature (Zolfigol et al., 2006).
Electrochemical Applications
In the field of electrochemistry, derivatives of this compound, such as 1,10-phenanthroline-5,6-dione, are used in the selective recognition of copper ions and hydrogen peroxide sensing. This application leverages the electro-oxidation potential of these compounds, making them suitable for complex electrochemical reactions (Gayathri & Kumar, 2014).
Inhibition of Aromatase
Analogues of this compound, such as aminoglutethimide derivatives, are researched for their ability to inhibit aromatase, an enzyme crucial in estrogen synthesis. These compounds show potential as selective inhibitors of aromatase, which could have implications in treating estrogen-dependent diseases (Foster et al., 1985).
Photovoltaic Properties
Modifications of this compound derivatives, like cyanopyrid-2,6-dione, have shown significant improvements in optoelectronic and photovoltaic properties. Such developments enhance energy levels and absorption spectra, contributing to higher efficiency in photovoltaic devices (Hundal et al., 2019).
DNA Biosensing
Compounds like 1,10-phenantroline-5,6-dione osmium complexes are used in DNA biosensors for detecting specific DNA sequences, such as those of Helicobacter pylori. These biosensors utilize the redox-active properties of phen-dione ligands for efficient and selective detection (del Pozo et al., 2005).
Crystallography
Derivatives of this compound, such as phen-dione, have been used in crystallography studies to understand molecular structures and interactions. For example, the study of pyridine-2,6-dicarboxylic acid (dipic) co-crystals provides insights into molecular stabilization and hydrogen bonding patterns (Hadadzadeh et al., 2009).
properties
IUPAC Name |
4-phenylmorpholine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-6-11(7-10(13)14-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGUVSDJPJNUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)CN1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340281 | |
Record name | 4-phenylmorpholine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56956-66-2 | |
Record name | 4-phenylmorpholine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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